molecular formula C8H17NO B6601223 1-(2-aminopropan-2-yl)cyclopentan-1-ol CAS No. 78485-91-3

1-(2-aminopropan-2-yl)cyclopentan-1-ol

Cat. No. B6601223
CAS RN: 78485-91-3
M. Wt: 143.23 g/mol
InChI Key: QLOPYOCASVMAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminopropan-2-yl)cyclopentan-1-ol (Aminocyclopentanol) is an organic compound belonging to the family of cyclic alcohols. It is an important intermediate in the synthesis of various organic compounds, such as drugs and pesticides. Aminocyclopentanol has been used in many scientific and industrial applications, including drug synthesis, pesticide synthesis, and biochemistry. This compound is also known to have several biochemical and physiological effects, which have been studied in detail.

Mechanism of Action

Aminocyclopentanol is an organic compound that is known to act as a proton donor. This means that it can donate a proton to other molecules, resulting in the formation of an ionic bond. This property of Aminocyclopentanol is important in the synthesis of drugs and other organic compounds. It is also important in the study of enzyme kinetics, as it can act as a substrate for enzymes.
Biochemical and Physiological Effects
Aminocyclopentanol has been studied for its biochemical and physiological effects. It is known to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect.

Advantages and Limitations for Lab Experiments

Aminocyclopentanol is a useful compound for use in laboratory experiments due to its ease of synthesis and its ability to act as a proton donor. It is also relatively inexpensive and can be stored for long periods of time. However, it can be toxic if ingested and it is not suitable for use in clinical trials.

Future Directions

Aminocyclopentanol has a wide range of potential applications in scientific research. It has been studied as a potential drug candidate and as a reagent in the synthesis of various organic compounds. It has also been studied for its biochemical and physiological effects, and its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to better understand the mechanism of action of Aminocyclopentanol and to develop more efficient and safer methods of synthesis and use. Additionally, further research is needed to explore the potential of Aminocyclopentanol as a drug candidate and to develop more effective methods of drug delivery.

Synthesis Methods

Aminocyclopentanol can be synthesized from a variety of starting materials, such as propargyl alcohol, acrylonitrile, and ethyl acetoacetate. The most common method of synthesis is the reaction of propargyl alcohol with acrylonitrile in the presence of a base, such as sodium methoxide or potassium tert-butoxide. The reaction is carried out at elevated temperatures (60-90°C) and the product is isolated by distillation.

Scientific Research Applications

Aminocyclopentanol has been used in a variety of scientific research applications, ranging from drug synthesis to biochemistry. It has been used in the synthesis of drugs, such as anti-cancer drugs, and in the synthesis of pesticides. It has also been used as a reagent in the synthesis of other organic compounds, such as amino acids and peptides. It has been used in the study of enzyme kinetics and in the study of drug metabolism.

properties

IUPAC Name

1-(2-aminopropan-2-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2,9)8(10)5-3-4-6-8/h10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOPYOCASVMAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1(CCCC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopropan-2-yl)cyclopentan-1-ol

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